(S)-Butaprost free acid

Description

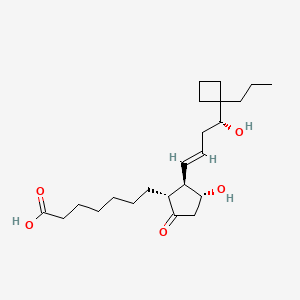

Structure

3D Structure

Properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYNQYXOKJDXAV-NMXQQJQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Butaprost Free Acid: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). Its mechanism of action is multifaceted, primarily involving the activation of canonical G protein-dependent signaling pathways, leading to the accumulation of intracellular cyclic adenosine monophosphate (cAMP). Additionally, evidence suggests its involvement in non-canonical, G protein-independent signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

Prostaglandin E2 is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, and cancer. Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. This compound is a synthetic analog of PGE2 that exhibits high selectivity for the EP2 receptor, making it an invaluable tool for elucidating the specific roles of this receptor subtype.[1] Understanding the precise mechanism of action of this compound is crucial for the development of targeted therapeutics that modulate the EP2 signaling pathway for the treatment of various diseases.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The interaction of this compound with the human EP2 receptor and its selectivity over other prostanoid receptors have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Functional Potency of this compound at the EP2 Receptor

| Parameter | Species | Value | Assay Type | Reference |

| Ki | Murine | 2.4 µM | Radioligand Binding | [2][3] |

| EC50 | Murine | 33 nM | cAMP Accumulation | [3] |

| EC50 | Human | 106.4 nM | Chemotaxis Inhibition |

Table 2: Selectivity Profile of Butaprost at Prostanoid Receptors

| Receptor Subtype | Activity | Notes | Reference |

| EP2 | Agonist | Highly selective partial agonist (free acid form) | [4] |

| EP1 | Low Activity | Less activity compared to EP2. | [2][3] |

| EP3 | Low Activity | Butaprost is reported to be ~18-fold selective for EP2 over EP3. | [2][3] |

| EP4 | Low Activity | Less activity compared to EP2. | [2][3] |

| DP | No Appreciable Binding | ||

| FP | No Appreciable Binding | ||

| IP | No Appreciable Binding | ||

| TP | No Appreciable Binding |

Signaling Pathways

This compound, upon binding to the EP2 receptor, initiates a cascade of intracellular signaling events. These can be broadly categorized into G protein-dependent and G protein-independent pathways.

G Protein-Dependent Signaling: The Canonical cAMP Pathway

The primary and most well-characterized signaling pathway for the EP2 receptor is through its coupling to the stimulatory G protein, Gs.

Activation of the Gs protein leads to the dissociation of its α-subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The resulting increase in intracellular cAMP activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). PKA phosphorylates various substrate proteins, including the cAMP response element-binding protein (CREB), leading to the regulation of gene transcription and subsequent cellular responses.

G Protein-Independent Signaling: β-Arrestin and EGFR Transactivation

Emerging evidence suggests that EP2 receptor activation can also trigger signaling pathways independent of G protein coupling, primarily through the recruitment of β-arrestin.

Upon agonist binding, the phosphorylated EP2 receptor can serve as a scaffold for the recruitment of β-arrestin. This interaction can lead to the activation of non-receptor tyrosine kinases, such as Src, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR). Transactivated EGFR then initiates its own downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways, which are critical in regulating cell proliferation and survival.[5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the EP2 receptor.

Materials:

-

Membrane preparations from cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

[3H]-PGE2 (Radioligand).

-

This compound (unlabeled competitor).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of membrane preparation (20-40 µg of protein).

-

50 µL of [3H]-PGE2 at a final concentration near its Kd value.

-

50 µL of varying concentrations of this compound (e.g., 10^-10 to 10^-5 M).

-

For total binding, add 50 µL of binding buffer instead of the competitor.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (HTRF)

This assay measures the functional potency (EC50) of this compound by quantifying its ability to stimulate cAMP production.

Objective: To determine the EC50 value of this compound for the stimulation of intracellular cAMP accumulation.

Materials:

-

Cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

This compound.

-

Stimulation Buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Plating: Seed the EP2-expressing cells into a 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

-

Cell Stimulation: Remove the culture medium and add 5 µL of the diluted this compound to the cells. Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add 5 µL of the HTRF lysis buffer containing cAMP-d2, followed by 5 µL of the anti-cAMP cryptate solution.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the this compound concentration. Determine the EC50 value from the resulting sigmoidal dose-response curve.[6]

β-Arrestin Recruitment Assay (PathHunter®)

This assay is used to investigate the G protein-independent signaling of the EP2 receptor.

Objective: To determine if this compound induces the recruitment of β-arrestin to the EP2 receptor.

Materials:

-

PathHunter® β-Arrestin cell line co-expressing the EP2 receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).

-

This compound.

-

PathHunter® Detection Reagents.

-

384-well white microplates.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the PathHunter® cells in a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Add the PathHunter® Detection Reagents according to the manufacturer's protocol.

-

Incubation: Incubate for 60 minutes at room temperature.

-

Measurement: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.[1][7][8][9]

EGFR Transactivation Assay (Western Blot)

This assay detects the phosphorylation of EGFR as an indicator of its transactivation following EP2 receptor stimulation.

Objective: To determine if this compound induces the phosphorylation of EGFR.

Materials:

-

Cells expressing both the EP2 receptor and EGFR (e.g., A431 cells).[5]

-

This compound.

-

Serum-free cell culture medium.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-EGFR (Tyr1173) and anti-total-EGFR.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Western blotting equipment and reagents.

Procedure:

-

Cell Culture and Starvation: Culture cells to near confluency and then serum-starve for 12-24 hours.

-

Stimulation: Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and block the membrane.

-

Antibody Incubation: Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-EGFR antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-EGFR to total EGFR.

Experimental and Logical Workflows

The characterization of this compound as an EP2 receptor agonist follows a logical progression of experiments.

Conclusion

This compound is a selective EP2 receptor agonist that primarily signals through the Gs-cAMP pathway. Evidence also points towards its ability to engage G protein-independent signaling through β-arrestin recruitment and subsequent EGFR transactivation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target the EP2 receptor. Further investigation into the nuanced signaling of this compound will continue to illuminate the complex biology of the EP2 receptor and its role in health and disease.

References

- 1. cosmobio.co.jp [cosmobio.co.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 7. cosmobio.co.jp [cosmobio.co.jp]

- 8. cosmobio.co.jp [cosmobio.co.jp]

- 9. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

(S)-Butaprost Free Acid: A Technical Guide to its EP2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This technical guide provides an in-depth analysis of its receptor selectivity profile, the underlying signaling pathways, and detailed experimental protocols for its characterization. Quantitative data from binding and functional assays are presented to offer a clear comparison of its activity across various prostanoid receptors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with EP2 receptor agonists.

Introduction

Prostaglandin E2 is a principal mediator of a wide array of physiological and pathological processes, including inflammation, pain, and cancer. It exerts its effects through four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. The EP2 receptor, coupled to the Gs alpha subunit (Gαs), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is implicated in various cellular responses, making the EP2 receptor an attractive therapeutic target.

This compound, a synthetic analog of PGE2, has been identified as a selective agonist for the EP2 receptor. Its selectivity is crucial for elucidating the specific roles of the EP2 receptor and for the development of targeted therapeutics with minimal off-target effects. This guide delves into the specifics of its receptor selectivity and the methodologies used to determine it.

Quantitative Data on Receptor Selectivity

Table 1: Binding Affinity (Ki) of Butaprost and this compound at Prostanoid Receptors

| Receptor Subtype | Butaprost (ester form) Ki (nM) | This compound Ki (nM) | Reference |

| EP2 | 2400 (murine) | 73 | [1] |

| EP1 | Less active | Data not available | [1] |

| EP3 | Less active (~18-fold lower affinity than for EP2) | Data not available | [1] |

| EP4 | Less active | Data not available | [1] |

| DP | Data not available | Data not available | |

| FP | Data not available | Data not available | |

| IP | Data not available | Data not available | |

| TP | Data not available | Data not available |

Note: Butaprost is the methyl ester prodrug of Butaprost free acid. The free acid form generally exhibits higher affinity.

Table 2: Functional Activity (EC50) of Butaprost at Prostanoid Receptors

| Receptor Subtype | Butaprost EC50 (nM) | Reference |

| EP2 | 33 (murine) | [1] |

| EP1 | Less active | [1] |

| EP3 | Less active | [1] |

| EP4 | Less active | [1] |

EP2 Receptor Signaling Pathway

Activation of the EP2 receptor by an agonist like this compound initiates a well-defined signaling cascade. The canonical pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac), which mediate various downstream cellular effects.

Caption: EP2 Receptor Signaling Pathway.

Experimental Protocols

Determining the selectivity of a compound like this compound requires robust and well-defined experimental procedures. The two primary assays used are radioligand binding assays and functional assays measuring second messenger production (e.g., cAMP).

Radioligand Binding Assay

This assay measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor, allowing for the determination of the compound's binding affinity (Ki).

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the prostanoid receptor of interest (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2, typically at a concentration close to its Kd), and varying concentrations of the unlabeled test compound (this compound).

-

To determine non-specific binding, a parallel set of wells should contain the membranes, radioligand, and a high concentration of an unlabeled standard ligand.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of the second messenger cAMP, providing a measure of its functional potency (EC50).

Caption: Experimental Workflow for cAMP Functional Assay.

Detailed Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the prostanoid receptor of interest in a suitable medium.

-

Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

-

Cell Stimulation:

-

Wash the cells with a serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX, typically 0.5 mM), for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

Add varying concentrations of the test compound (this compound) to the wells.

-

Incubate for a specific time (e.g., 15-60 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a sensitive detection method, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using antibodies to detect cAMP.

-

Luminescence-based assays: Reporter gene assays where the expression of a luciferase is under the control of a cAMP response element (CRE).

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced in each well based on the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by non-linear regression analysis of the dose-response curve.

-

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the EP2 receptor. Its selectivity for the EP2 subtype allows for the targeted investigation of this specific signaling pathway. The experimental protocols detailed in this guide provide a framework for the accurate and reproducible characterization of this compound and other potential EP2 receptor modulators. Further studies to fully quantify its binding affinity and functional potency across the entire panel of prostanoid receptors will provide a more complete understanding of its selectivity profile.

References

An In-Depth Technical Guide to (S)-Butaprost Free Acid: A Selective EP2 Receptor Agonist

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of (S)-Butaprost free acid, a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document is intended for researchers, scientists, and drug development professionals working in fields such as pharmacology, medicinal chemistry, and cell biology.

Chemical Structure and Properties

This compound is a synthetic analog of prostaglandin E1. Its chemical structure is characterized by a cyclopentanone ring with two side chains. The stereochemistry at specific carbons, particularly the (S) configuration at carbon 16 in the omega side chain, is crucial for its biological activity.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-en-1-yl]-5-oxocyclopentyl]hept-5-enoic acid | [1] |

| CAS Number | 433219-55-7 | [2][3] |

| Molecular Formula | C₂₃H₃₈O₅ | [3] |

| Molecular Weight | 394.54 g/mol | [2] |

| Appearance | A solution in methyl acetate | [4] |

| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 50 mg/mL, PBS (pH 7.2): 0.1 mg/mL | |

| SMILES | O=C(O)CCCCCC[C@@H]1--INVALID-LINK--C2(CCC)CCC2">C@@H--INVALID-LINK--CC1=O | [2] |

| InChI Key | PAYNQYXOKJDXAV-ZHIWTBQHSA-N |

Pharmacological Properties

This compound is a highly selective agonist for the EP2 receptor, a G-protein coupled receptor (GPCR).[2] Its binding and activation of the EP2 receptor initiate a cascade of intracellular signaling events. The free acid form of butaprost is noted to be more potent than its ester counterpart.

Table 2: Pharmacological Data for this compound

| Parameter | Value | Species/System | Reference(s) |

| Target | EP2 Receptor | [2][5] | |

| Kᵢ (Binding Affinity) | 73 nM (for butaprost free acid) | Membranes from EP2 receptor-transfected CHO cells | [6] |

| EC₅₀ (Functional Potency) | 33 nM | Murine EP2 receptor | [1] |

| EC₅₀ (cAMP Accumulation) | 0.5 µM | Rat primary microglial cultures | [7] |

| Selectivity | Selective for EP2 over EP1, EP3, and EP4 receptors. Approximately 18-fold selective for EP2 over EP3 in binding studies. | Murine and other systems | [1][7] |

Signaling Pathways

Activation of the EP2 receptor by this compound primarily couples to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[7] There is also evidence for G-protein independent signaling through β-arrestin and potential crosstalk with other signaling pathways, such as the Protein Kinase C (PKC) pathway.[1][7]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of this compound to the EP2 receptor.

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the human EP2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled ligand for the EP2 receptor (e.g., [³H]-PGE2).

-

Add increasing concentrations of unlabeled this compound (competitor).

-

To determine non-specific binding, add a high concentration of an unlabeled standard EP2 agonist (e.g., PGE2) to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with cold binding buffer to remove any unbound radioligand.

-

Allow the filters to dry, then add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radiolabeled ligand and Kₑ is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a method to measure the functional potency of this compound by quantifying its ability to stimulate cAMP production.[10][11]

-

Cell Culture and Plating:

-

Culture a cell line expressing the EP2 receptor (e.g., HEK293-EP2) in the appropriate growth medium.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent the degradation of cAMP.[10]

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the different concentrations of this compound to the cells. Include a vehicle control.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.[10]

-

-

cAMP Detection:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the intracellular cAMP levels. This typically involves adding detection reagents and measuring a fluorescent or luminescent signal.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP produced in each well based on the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of this compound.

-

Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for screening and characterizing a GPCR agonist like this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the EP2 receptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for in vitro and in vivo investigations. The information and protocols provided in this guide offer a comprehensive resource for researchers utilizing this compound in their studies.

Disclaimer: This document is for informational purposes only and is not intended as a substitute for professional scientific guidance. All experiments should be conducted in accordance with established laboratory safety protocols.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand recognition, unconventional activation, and G protein coupling of the prostaglandin E2 receptor EP2 subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pharm.emory.edu [pharm.emory.edu]

- 8. biorxiv.org [biorxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

An In-depth Technical Guide to (S)-Butaprost Free Acid (CAS Number: 433219-55-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Butaprost free acid is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a Gs protein-coupled receptor (GPCR), the EP2 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, immune modulation, intraocular pressure regulation, and neuroprotection. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies for its characterization, and a visualization of its signaling pathways. The information presented is intended to support researchers and drug development professionals in utilizing this compound as a critical tool for investigating EP2 receptor biology and its therapeutic potential.

Chemical and Physical Properties

This compound is a synthetic analog of prostaglandin E1. Key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 433219-55-7 |

| Molecular Formula | C₂₃H₃₈O₅ |

| Molecular Weight | 394.54 g/mol |

| Synonyms | (+/-)-15-DEOXY-16S-HYDROXY-17-CYCLOBUTYL PROSTAGLANDIN E1 |

| Appearance | Varies; often supplied as a solution or solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methyl acetate. Limited solubility in aqueous buffers.[1] |

Pharmacological Profile

This compound is a selective agonist for the EP2 receptor, which is coupled to the Gs alpha subunit of heterotrimeric G proteins.[1][2][3][4] Activation of the EP2 receptor by this compound initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Quantitative Pharmacological Data

The following table summarizes key in vitro pharmacological data for butaprost and its free acid form. It is important to note that the specific enantiomeric form is not always specified in the literature.

| Parameter | Compound | Species/Cell Line | Value | Reference |

| Kᵢ | Butaprost | Murine EP2 receptor | 2.4 µM | [5][6] |

| Kᵢ | Butaprost free acid | EP2 receptor-transfected CHO cells | 73 nM | [1][5] |

| EC₅₀ | Butaprost | Murine EP2 receptor | 33 nM | [5] |

| ED₅₀ | Butaprost free acid | Rabbit EP2-transfected COS-1 cells (cAMP formation) | 212.5 ± 75.8 nM |

Signaling Pathways

Activation of the EP2 receptor by this compound triggers multiple downstream signaling pathways, extending beyond the canonical Gs-cAMP-PKA axis. These pathways can act in concert or independently to mediate the diverse biological effects of EP2 receptor activation.

Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway for the EP2 receptor involves the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function.

Caption: Canonical Gs-cAMP-PKA signaling pathway of the EP2 receptor.

Non-Canonical Signaling Pathways

Recent evidence suggests that EP2 receptor activation can also lead to signaling through alternative pathways, including the Exchange Protein Directly Activated by cAMP (Epac) and β-arrestin-mediated pathways. These non-canonical pathways can regulate distinct cellular processes.

Caption: Non-canonical signaling branches of the EP2 receptor.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of this compound's activity. The following sections provide generalized yet detailed methodologies for key assays.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the EP2 receptor.

Objective: To measure the displacement of a radiolabeled ligand from the EP2 receptor by this compound.

Materials:

-

Membrane preparations from cells expressing the EP2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [³H]PGE₂).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the EP2 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled PGE₂).

-

Competition Binding: Membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This protocol measures the functional activity of this compound by quantifying its ability to stimulate cAMP production in whole cells.

Objective: To determine the EC₅₀ of this compound for the activation of the EP2 receptor.

Materials:

-

Whole cells expressing the EP2 receptor (e.g., HEK293 or CHO cells).

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell culture medium and plates.

Procedure:

-

Cell Seeding: Seed EP2-expressing cells into 96- or 384-well plates and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in a suitable buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer.

-

cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

References

- 1. Epac2 Mediates Cardiac β1-Adrenergic Dependent SR Ca2+ Leak and Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

(S)-Butaprost Free Acid: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Experimental Use of (S)-Butaprost Free Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This document details its physicochemical properties, mechanism of action, associated signaling pathways, and detailed protocols for key experimental assays.

Core Compound Properties

This compound is a synthetic analog of prostaglandin E2. Its high selectivity for the EP2 receptor makes it a valuable tool for investigating the physiological and pathophysiological roles of this specific receptor subtype.

| Property | Value | Reference |

| Molecular Weight | 394.54 g/mol | [1] |

| Molecular Formula | C₂₃H₃₈O₅ | [2] |

| CAS Number | 433219-55-7 | [2] |

| Synonyms | 9-oxo-11α,16S-dihydroxy-17-cyclobutyl-prost-13E-en-1-oic acid | |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO, DMF, and Ethanol |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is primarily coupled to the Gαs stimulatory protein.

Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of two main downstream effector pathways:

-

Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits. Activated PKA then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression.

-

Exchange Protein Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine nucleotide exchange factor for the small G-protein Rap1. This pathway is involved in various cellular processes, including cell adhesion, proliferation, and inflammation.

The specific cellular response to this compound is dependent on the cell type and the relative expression and localization of these downstream signaling components.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds, demonstrating its potency and selectivity for the EP2 receptor.

Table 1: Receptor Binding Affinity (Ki)

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound | EP2 | ~73 | Murine | [3] |

| Butaprost (methyl ester) | EP2 | 2400 | Murine | [3][4] |

| Prostaglandin E2 (PGE2) | EP2 | - | - | |

| This compound | EP1 | >10000 | Murine | [4] |

| This compound | EP3 | >10000 | Murine | [4] |

| This compound | EP4 | >10000 | Murine | [4] |

Table 2: Functional Potency (EC50)

| Compound | Assay | EC50 (nM) | Cell Line | Reference |

| This compound | cAMP Accumulation | 33 | Murine EP2-expressing cells | [4] |

| Butaprost (methyl ester) | cAMP Accumulation | 24000 | Human EP2-expressing cells | [5] |

| Prostaglandin E2 (PGE2) | cAMP Accumulation | 0.6 | Human EP2-expressing cells | [5] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below. These protocols are representative and may require optimization for specific cell types and experimental conditions.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the EP2 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human or murine EP2 receptor.

-

[³H]-PGE₂ (specific activity ~100-200 Ci/mmol).

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

GF/B glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the EP2 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in Binding Buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of Binding Buffer (for total binding) or 10 µM unlabeled PGE₂ (for non-specific binding).

-

50 µL of various concentrations of this compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

50 µL of [³H]-PGE₂ at a final concentration of ~1-2 nM.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in Wash Buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate intracellular cAMP production in whole cells.

Materials:

-

A cell line endogenously or recombinantly expressing the EP2 receptor (e.g., HEK293-EP2).

-

Cell culture medium.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), pH 7.4.[5]

-

This compound.

-

A commercial cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 20,000-50,000 cells per well and culture overnight.

-

Pre-incubation: Aspirate the culture medium and wash the cells once with Stimulation Buffer without IBMX. Then, add 100 µL of Stimulation Buffer containing IBMX to each well and incubate for 30 minutes at 37°C.

-

Stimulation: Add 10 µL of varying concentrations of this compound (typically from 10⁻¹¹ M to 10⁻⁵ M) to the wells. Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a highly selective and potent EP2 receptor agonist that serves as an invaluable pharmacological tool for elucidating the diverse biological functions of the EP2 receptor. Its well-characterized mechanism of action and the availability of robust experimental protocols facilitate its use in a wide range of research applications, from basic science to drug discovery. This technical guide provides a solid foundation for researchers to effectively utilize this compound in their studies.

References

(S)-Butaprost free acid in vitro studies

An In-Depth Technical Guide to the In Vitro Applications of (S)-Butaprost Free Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a G-protein coupled receptor (GPCR), the EP2 receptor is implicated in a wide array of physiological and pathophysiological processes, including inflammation, smooth muscle relaxation, neuroprotection, and cancer progression. The selectivity of (S)-Butaprost makes it an invaluable pharmacological tool for elucidating the specific roles of the EP2 receptor in these processes. This document provides a comprehensive technical overview of the in vitro pharmacology of this compound, including its binding affinities, signaling pathways, and detailed protocols for key experimental assays.

Mechanism of Action & Quantitative Data

This compound exerts its biological effects by binding to and activating the EP2 receptor, a Gαs-coupled receptor. This activation initiates a cascade of intracellular signaling events, primarily centered around the production of cyclic adenosine monophosphate (cAMP). Its high selectivity makes it less active against other prostanoid receptors such as EP1, EP3, and EP4[1][2][3].

Binding Affinity and Potency

The affinity (Ki) and potency (EC50) of (S)-Butaprost have been characterized in various in vitro systems. The quantitative data are summarized in the table below. It is noteworthy that prostaglandin free acids generally exhibit 10 to 100 times higher affinity for their cognate receptors than their ester derivatives[4].

| Parameter | Value | Species / System | Reference |

| Ki | 2.4 µM | Murine EP2 Receptor | [1][2][3] |

| Ki | 73 nM | EP2 Receptor-transfected CHO cells | [4] |

| EC50 | 33 nM | Murine EP2 Receptor | [1][2] |

Signaling Pathways

Activation of the EP2 receptor by (S)-Butaprost triggers multiple downstream signaling pathways, which can be both G-protein-dependent and independent.

Canonical Gαs-cAMP Signaling Pathway

The primary signaling mechanism for the EP2 receptor is through the Gαs protein. Binding of (S)-Butaprost induces a conformational change in the receptor, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac), mediating various cellular responses[2][5][6].

Anti-Fibrotic TGF-β/Smad2 Pathway

(S)-Butaprost has been shown to exert anti-fibrotic effects by interfering with the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it attenuates the TGF-β-induced phosphorylation of Smad2, a key step in the pro-fibrotic signaling cascade[1][2][3]. This effect leads to a reduction in the expression of fibrotic markers like fibronectin and α-smooth muscle actin[3][7]. Interestingly, some studies suggest this anti-fibrotic action may be independent of the cAMP/PKA pathway[5].

Key In Vitro Applications & Experimental Protocols

(S)-Butaprost is utilized in a variety of in vitro assays to probe the function of the EP2 receptor in different biological contexts.

Summary of In Vitro Cellular Effects

| Cell Line / System | Concentration | Observed Effect | Reference |

| hEP2-HEK293/EBNA cells | 1-100 nM | Induces Nur77 mRNA expression via PKC pathway | [1] |

| MDCK cells | 50 µM | Reduces TGF-β-induced fibronectin expression and Smad2 phosphorylation | [1][3][5] |

| Prostate Tumor Cells | Not specified | Promotes cell growth and invasion | |

| Murine Mast Cells | 10⁻⁵ M | Inhibits IgE-mediated degranulation (β-hexosaminidase release) | [8] |

| Human Myometrium | 10⁻⁸ - 10⁻⁵ M | Causes concentration-dependent inhibition of myometrial activity | [6] |

Protocol 1: cAMP Accumulation Assay

This protocol describes a method to quantify the increase in intracellular cAMP in response to EP2 receptor activation by (S)-Butaprost using a competitive enzyme immunoassay.

Workflow Diagram:

Detailed Methodology:

-

Cell Seeding: Seed cells stably expressing the human EP2 receptor (e.g., HEK293-hEP2) into a 96-well cell culture plate at a density of 20,000-50,000 cells/well. Culture overnight at 37°C, 5% CO₂.

-

Assay Preparation: Gently aspirate the culture medium. Wash cells once with 100 µL of pre-warmed PBS.

-

Phosphodiesterase (PDE) Inhibition: Add 90 µL of stimulation buffer (e.g., HBSS containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)) to each well. Incubate for 30 minutes at 37°C. IBMX is crucial to prevent the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Prepare serial dilutions of this compound in stimulation buffer. Add 10 µL of the dilutions to the respective wells. Include a vehicle control (buffer only) and a positive control (e.g., 10 µM Forskolin, a direct adenylyl cyclase activator). Incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the stimulation buffer. Add 100 µL of the lysis buffer provided with the cAMP assay kit. Incubate for 10-20 minutes on a plate shaker at room temperature.

-

cAMP Quantification: Perform the cAMP measurement using a commercially available kit (e.g., HTRF, ELISA, AlphaScreen) according to the manufacturer's instructions. This typically involves transferring the cell lysate to the assay plate and adding detection reagents.

-

Data Analysis: Measure the signal on a compatible plate reader. Convert the signal to cAMP concentrations using a standard curve run in parallel. Plot the cAMP concentration against the log of the (S)-Butaprost concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Boyden Chamber Cell Invasion Assay

This protocol outlines the use of a Boyden chamber (or Transwell) assay to measure the effect of (S)-Butaprost on the invasive potential of cancer cells, such as PC3 prostate cancer cells.

Workflow Diagram:

Detailed Methodology:

-

Insert Preparation: Thaw Matrigel Basement Membrane Matrix on ice. Dilute to 1 mg/mL with cold, serum-free medium. Add 50-100 µL to the apical chamber of 24-well Transwell inserts (8.0 µm pore size). Incubate for 2-4 hours at 37°C to allow for gelling. Rehydrate the Matrigel layer with serum-free medium for 30 minutes before use[9][10].

-

Cell Preparation: Culture cancer cells (e.g., PC3) to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay[11]. Harvest cells using trypsin and resuspend in serum-free medium containing various concentrations of this compound (or vehicle control).

-

Assay Assembly: Add 600-750 µL of chemoattractant medium (e.g., complete medium with 10% FBS) to the lower wells of the 24-well plate[11]. Carefully place the Matrigel-coated inserts into the wells.

-

Cell Seeding: Add 500 µL of the cell suspension (containing 5x10⁴ to 1x10⁵ cells) with the appropriate (S)-Butaprost concentration to the upper chamber of each insert[9][11].

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Staining: After incubation, carefully remove the inserts. Use a cotton-tipped swab to gently remove the non-invading cells and Matrigel from the top surface of the membrane. Fix the inserts in 100% methanol for 10 minutes, then stain with 0.5% Crystal Violet solution for 20 minutes.

-

Quantification: Gently wash the inserts in water to remove excess stain and allow them to air dry. Using a microscope, count the number of stained, invaded cells on the underside of the membrane. Capture images from 3-5 random fields per insert.

-

Data Analysis: Calculate the average number of invaded cells per field for each condition. Express the data as a percentage of the vehicle-treated control. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Conclusion

This compound is a cornerstone tool for the in vitro investigation of EP2 receptor pharmacology. Its high selectivity allows for the precise dissection of EP2-mediated signaling pathways and cellular functions. The data and protocols presented in this guide offer a robust framework for researchers aiming to explore the role of the EP2 receptor in their specific areas of interest, from inflammation and fibrosis to cancer biology. Proper application of these methodologies will continue to advance our understanding of this important therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 3. immune-system-research.com [immune-system-research.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. joe.bioscientifica.com [joe.bioscientifica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-Butaprost Free Acid and Butaprost for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of (S)-Butaprost free acid and its methyl ester prodrug, Butaprost. Both compounds are selective agonists for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2), a G-protein coupled receptor involved in a variety of physiological and pathophysiological processes, including inflammation, smooth muscle relaxation, and tissue fibrosis. This document details their mechanisms of action, comparative potency, and the experimental protocols used for their characterization.

Core Concepts: From Prodrug to Active Compound

Butaprost is a synthetic analog of PGE2 and is pharmacologically utilized as a methyl ester prodrug. In biological systems, it undergoes hydrolysis to its active form, Butaprost free acid. The (S)-enantiomer of Butaprost free acid is recognized as the more potent and highly selective agonist for the EP2 receptor.[1] This relationship is a critical consideration in experimental design and data interpretation.

Figure 1: Relationship between Butaprost and this compound.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for Butaprost and its free acid, highlighting the generally higher potency of the free acid form. It is important to note that the data are compiled from various sources and experimental conditions may differ.

Table 1: Binding Affinity (Ki) at the EP2 Receptor

| Compound | Receptor Species | Ki (nM) | Reference |

| Butaprost | Murine | 2400 | [2][3][4] |

| Butaprost free acid | Not Specified | 73 |

Table 2: Functional Potency (EC50) for EP2 Receptor Activation

| Compound | Assay Type | Cell Line/Tissue | EC50 (nM) | Reference |

| Butaprost | cAMP Accumulation | Human EP2-expressing cells | 24,000 | [5] |

| Butaprost free acid | cAMP Accumulation | Murine EP2 receptor | 33 | [2][3][6] |

Table 3: Selectivity Profile

| Compound | Receptor Selectivity | Reference |

| Butaprost | Selective for EP2 over EP1, EP3, and EP4 receptors.[2][3][4] | [2][3][4] |

| This compound | Potent and highly selective for the EP2 receptor.[1] | [1] |

Signaling Pathways of the EP2 Receptor

Activation of the EP2 receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac), which in turn modulate various cellular functions.

Beyond the canonical G-protein dependent pathway, the EP2 receptor can also signal through a β-arrestin-dependent mechanism. This pathway can lead to the activation of other kinases, such as Src and the subsequent transactivation of the Epidermal Growth Factor Receptor (EGFR).

Furthermore, in the context of renal fibrosis, Butaprost has been shown to attenuate the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β) by hampering the phosphorylation of Smad2.[2][3][4]

Figure 2: EP2 Receptor Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize EP2 receptor agonists like this compound and Butaprost.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the EP2 receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the EP2 receptor (e.g., from HEK293 or CHO cells stably transfected with the human EP2 receptor).

-

Radioligand: [3H]-PGE2.

-

Test Compounds: this compound, Butaprost.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C).

-

Scintillation Counter and Fluid.

Protocol:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Experimental workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, thereby determining its functional potency (EC50) as an agonist at the Gαs-coupled EP2 receptor.

Materials:

-

Cell Line: A cell line expressing the EP2 receptor (e.g., HEK293 or CHO).

-

Test Compounds: this compound, Butaprost.

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).

-

cAMP Detection Kit: e.g., HTRF, LANCE, or ELISA-based kits.

-

Cell Lysis Buffer (if required by the kit).

-

Plate Reader compatible with the chosen detection kit.

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in stimulation buffer.

-

Remove the culture medium from the cells and replace it with stimulation buffer.

-

Add the diluted test compounds to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.

-

Lyse the cells according to the cAMP detection kit's instructions.

-

Perform the cAMP detection assay following the manufacturer's protocol. This typically involves adding detection reagents and incubating for a specific period.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Quantify the amount of cAMP produced in each well based on the standard curve.

-

Plot the cAMP concentration against the log of the agonist concentration and use non-linear regression to determine the EC50 value.

Figure 4: Experimental workflow for a cAMP functional assay.

Conclusion

This compound is a potent and selective agonist of the EP2 receptor, with Butaprost serving as its methyl ester prodrug. The higher potency of the free acid is a key consideration for in vitro and in vivo studies. The activation of the EP2 receptor by these compounds triggers complex signaling cascades, primarily through the Gαs-cAMP pathway, but also involving β-arrestin and interactions with other signaling networks like the TGF-β/Smad pathway. The experimental protocols detailed in this guide provide a framework for the pharmacological characterization of these and other EP2 receptor modulators, enabling researchers to further elucidate their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolism of prostaglandin glycerol esters and prostaglandin ethanolamides in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

(S)-Butaprost free acid signaling pathway

An In-depth Technical Guide to the (S)-Butaprost Free Acid Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective synthetic agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a Gs protein-coupled receptor (GPCR), the EP2 receptor's activation by (S)-Butaprost initiates a canonical signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), which mediates a wide range of physiological and pathophysiological processes. This technical guide provides a detailed overview of the core signaling pathway, quantitative pharmacological data, key experimental methodologies, and alternative signaling mechanisms associated with (S)-Butaprost.

Core Signaling Pathway: EP2 Receptor Activation

(S)-Butaprost selectively binds to and activates the EP2 receptor, a seven-transmembrane GPCR. This receptor is primarily coupled to the stimulatory G protein, Gαs. The activation sequence is a cornerstone of GPCR signaling and proceeds as follows:

-

Ligand Binding: (S)-Butaprost binds to the extracellular domain of the EP2 receptor, inducing a conformational change.

-

G-Protein Coupling and Activation: The conformational change facilitates the coupling and activation of the heterotrimeric Gs protein. The Gαs subunit releases GDP and binds GTP.

-

Gαs Dissociation: The GTP-bound Gαs subunit dissociates from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and stimulates the enzyme adenylyl cyclase (AC).[1]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1]

-

Downstream Effector Activation: Elevated intracellular cAMP levels lead to the activation of key downstream effectors, most notably Protein Kinase A (PKA) and, in some contexts, the Exchange Protein Activated by cAMP (Epac).[1] PKA proceeds to phosphorylate numerous substrate proteins, thereby modulating a variety of cellular functions including gene transcription, metabolism, and cell growth.

Visualization of the Core Signaling Pathway

Caption: Canonical Gs-coupled signaling pathway activated by (S)-Butaprost via the EP2 receptor.

Quantitative Pharmacological Data

The binding affinity (Ki) and potency (EC50 or pEC50) of (S)-Butaprost have been characterized in various systems. It is crucial to note the species and cell-type differences, as these can significantly influence measured values. This compound is noted to be a highly selective partial agonist at human EP2 receptors.[2][3]

| Parameter | Value | Species/Cell System | Comments | Reference |

| Binding Affinity (Ki) | 2.4 µM | Murine | Radioligand binding assay. | [1][4][5] |

| Potency (EC50) | 33 nM | Murine | Functional assay measuring receptor activation. | [4] |

| Potency (EC50) | 106.4 nM | Human Neutrophils | Functional assay measuring inhibition of chemotaxis. | [6][7] |

| Potency (EC50) | 170 nM | Human SK-N-AS Cells | Functional assay measuring cAMP induction. | [8] |

| Potency (pEC50) | 5.2 ± 0.2 | Human Lung Mast Cells | Functional assay measuring inhibition of histamine release. | [9] |

Alternative Signaling Pathways

While the Gs-cAMP-PKA axis is the canonical pathway, evidence suggests that (S)-Butaprost and EP2 activation can engage other signaling modalities:

-

TGF-β/Smad Pathway: In models of renal fibrosis, Butaprost has been shown to exert anti-fibrotic effects by inhibiting the phosphorylation of Smad2, a key component of the TGF-β signaling pathway.[4][5] This effect appears to be independent of the cAMP/PKA pathway.[5]

-

Protein Kinase C (PKC) Pathway: In HEK293 cells expressing the human EP2 receptor, Butaprost was found to upregulate Nur77 gene expression through a PKC-dependent mechanism.[4]

-

β-Arrestin Signaling: Like many GPCRs, the EP2 receptor can also engage G-protein independent signaling pathways, including those mediated by β-arrestin, which can influence processes like tumor cell migration.

Key Experimental Protocols

The characterization of (S)-Butaprost's signaling pathway relies on a set of core biochemical and cell-based assays.

Radioligand Binding Assay (Competition)

This protocol is a representative method for determining the binding affinity (Ki) of unlabeled (S)-Butaprost by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-PGE2) for binding to the EP2 receptor.

Objective: To determine the Ki of (S)-Butaprost at the human EP2 receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human EP2 receptor.

-

Radioligand: [³H]-PGE2.

-

Unlabeled Ligand: this compound.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation cocktail and counter.

Methodology:

-

Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes via centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL [³H]-PGE2 (at a concentration near its Kd), 50 µL binding buffer, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL [³H]-PGE2, 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM), and 100 µL of membrane suspension.

-

Competition: 50 µL [³H]-PGE2, 50 µL of varying concentrations of (S)-Butaprost (e.g., 10⁻¹¹ M to 10⁻⁵ M), and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of (S)-Butaprost.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell cAMP Accumulation Assay

This protocol describes a method to measure the potency (EC50) of (S)-Butaprost by quantifying the production of intracellular cAMP upon EP2 receptor stimulation.

Objective: To determine the EC50 of (S)-Butaprost for cAMP production.

Materials:

-

HEK293 or other suitable cells expressing the human EP2 receptor.

-

Cell culture medium.

-

Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

This compound.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Lysis buffer (provided with the kit).

Methodology:

-

Cell Plating: Seed cells into a 96- or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Pre-treatment: Aspirate the culture medium and wash the cells. Add Stimulation Buffer containing the PDE inhibitor and incubate for 30 minutes at 37°C.

-

Agonist Stimulation: Add varying concentrations of (S)-Butaprost (e.g., 10⁻¹² M to 10⁻⁵ M) to the wells. Include a vehicle control (buffer only).

-

Incubation: Incubate the plate for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the buffer and adding cell lysis buffer as per the kit manufacturer's instructions.

-

cAMP Detection: Perform the cAMP measurement following the specific protocol of the chosen detection kit (e.g., adding detection reagents for HTRF or transferring lysate for ELISA).

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Convert the raw signal from each well into a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the log concentration of (S)-Butaprost.

-

Fit the data to a four-parameter logistic equation to determine the EC50, which is the concentration of (S)-Butaprost that produces 50% of the maximal response.

-

Experimental Workflow Visualization

Caption: A typical experimental workflow for measuring agonist-induced cAMP accumulation in whole cells.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. ovid.com [ovid.com]

- 3. Functional pharmacology of human prostanoid EP2 and EP4 receptors. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Prostaglandin E2 activates EP2 receptors to inhibit human lung mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Butaprost Free Acid: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction